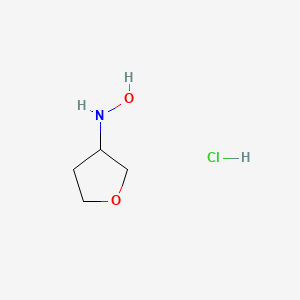

N-(oxolan-3-yl)hydroxylamine hydrochloride

Description

N-(oxolan-3-yl)hydroxylamine hydrochloride (CAS: 14024-18-1) is a hydroxylamine derivative characterized by a tetrahydrofuran (oxolane) ring substituted at the 3-position with a hydroxylamine group, which is protonated as a hydrochloride salt. Its molecular formula is C₄H₁₀ClNO₂, with a molecular weight of 353.18 g/mol (). The oxolane ring introduces steric and electronic effects that influence its reactivity, solubility, and stability. This compound is primarily utilized in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for heterocyclic frameworks. Its purity is often reported at ≥95% in commercial and research settings ().

Properties

IUPAC Name |

N-(oxolan-3-yl)hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c6-5-4-1-2-7-3-4;/h4-6H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRVJCVHYZLBCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(oxolan-3-yl)hydroxylamine hydrochloride typically involves the reaction of oxolane (tetrahydrofuran) with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in an aqueous medium with the presence of a base to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(oxolan-3-yl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(oxolan-3-yl)hydroxylamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(oxolan-3-yl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride

- Structure : A fluorinated benzyl group replaces the oxolane ring.

- Molecular Weight : Higher (401.45 g/mol) due to the pentafluorobenzyl substituent.

- Reactivity : The electron-withdrawing fluorine atoms enhance electrophilicity, making it more reactive in nucleophilic additions compared to the oxolane derivative.

- Applications : Widely used in derivatization reactions for analytical chemistry, particularly in mass spectrometry ().

- Synthesis: Prepared via reaction of pentafluorobenzyl bromide with N-hydroxyphthalimide, followed by hydrazinolysis and HCl treatment ().

N-Ethyl-hydroxylamine hydrochloride

- Structure : An ethyl group (-CH₂CH₃) substitutes the oxolane ring.

- Molecular Weight : Lower (95.56 g/mol), reflecting the simpler alkyl chain.

- Basicity : The ethyl group provides minimal steric hindrance, resulting in higher nucleophilicity than the oxolane analog.

- Thermal Stability : Less thermally stable due to the absence of a stabilizing cyclic ether moiety ().

N-Isopropylhydroxylamine hydrochloride

- Structure : Features a branched isopropyl group (-CH(CH₃)₂).

- Molecular Weight: 139.62 g/mol (C₃H₁₀ClNO).

- Steric Effects : The bulky isopropyl group reduces reaction rates in sterically demanding environments, contrasting with the oxolane ring’s moderate hindrance.

- Applications : Used in radical scavenging and polymer stabilization ().

Hydroxylamine hydrochloride (H₂NOH·HCl)

- Structure : The simplest hydroxylamine salt without substituents.

- Molecular Weight : 69.49 g/mol.

- Acidity : More acidic (pKa ~1.2) than N-(oxolan-3-yl)hydroxylamine hydrochloride due to the absence of electron-donating groups.

- Thermal Behavior : Prone to exothermic decomposition at elevated temperatures, whereas the oxolane derivative’s cyclic structure may delay decomposition ().

Key Research Findings

- Synthetic Utility : this compound’s oxolane ring enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl-substituted analogs ().

Biological Activity

N-(oxolan-3-yl)hydroxylamine hydrochloride, a compound with the molecular formula , is gaining attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications based on recent studies.

Overview of the Compound

This compound is characterized by its unique oxime structure, which allows it to participate in various biochemical interactions. The compound's synthesis typically involves reacting hydroxylamine with oxolane derivatives under controlled conditions, leading to a stable hydrochloride salt form suitable for biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Key mechanisms include:

- Covalent Binding : The oxime group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function.

- DNA Repair Inhibition : Studies indicate that the compound may inhibit DNA repair mechanisms by binding to apurinic/apyrimidinic (AP) sites, leading to increased DNA strand breaks and apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Data

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Antifungal | Effective against certain fungal pathogens | |

| DNA Repair Inhibition | Induces apoptosis through DNA damage accumulation |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains, including E. coli and S. aureus. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as an antibacterial agent.

Case Study 2: Cancer Therapeutics

In a recent investigation into cancer treatment, researchers explored the compound's ability to inhibit DNA repair pathways in multiple myeloma cells. The findings revealed that treatment with this compound led to increased levels of DNA damage and enhanced sensitivity to chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes .

Comparative Analysis

Table 2: Comparison with Related Compounds

| Compound Name | Structure Feature | Unique Properties |

|---|---|---|

| Methoxyamine | Isomeric structure | Known for broad applications in medicinal chemistry |

| N-methylhydroxylamine | Similar amine structure | Exhibits different reactivity profiles |

| Acetoxime | Acetyl group | Used primarily in organic synthesis |

This compound stands out due to its specific molecular structure and reactivity profile, which may offer distinct advantages in therapeutic contexts compared to other oxime derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.